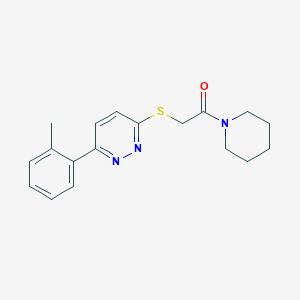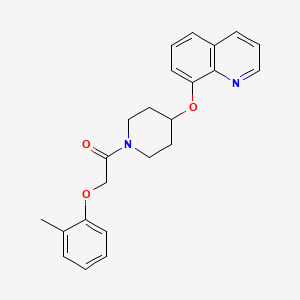
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as Q-TP, is a chemical compound that has been the subject of significant scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Behavior
A study focused on the synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, highlighting their good catalytic activities for ethylene reactivity. This research provides insight into the potential of quinolinyl derivatives in catalysis and polymerization processes (Sun et al., 2007).
Heterocyclic Chemistry Applications
Research on multicomponent condensations involving aminopyrazoles and aldehydes led to the synthesis of various heterocyclic compounds, showcasing the versatility of quinolinyl derivatives in synthesizing complex molecular structures with potential pharmaceutical applications (Chebanov et al., 2008).
Antibacterial Activities
A study on the synthesis of novel quinolinyl-oxidiazolyl ethanones revealed significant antibacterial activities against various bacterial strains, indicating the potential of quinolinyl derivatives as lead compounds for developing new antibacterial agents (Joshi et al., 2011).
Anti-cancer Potential
A newly synthesized quinolinylamino-phenyl-ethanone derivative exhibited high antiproliferative activity by intercalating with DNA, inhibiting DNA topoisomerase II, and inducing cell cycle arrest, suggesting its potential as an anti-cancer agent (Via et al., 2008).
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-17-6-2-3-9-20(17)27-16-22(26)25-14-11-19(12-15-25)28-21-10-4-7-18-8-5-13-24-23(18)21/h2-10,13,19H,11-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSGZSSIFYUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

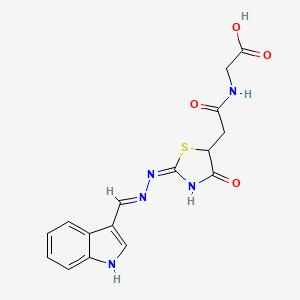
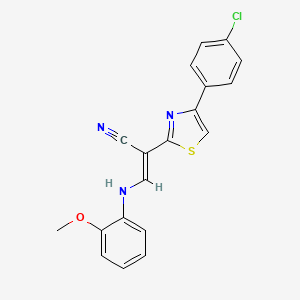
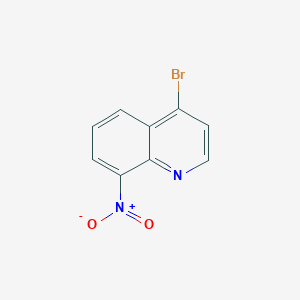
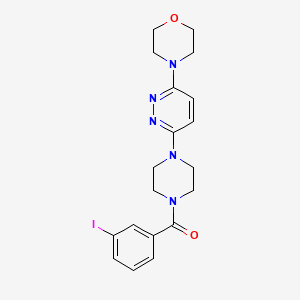
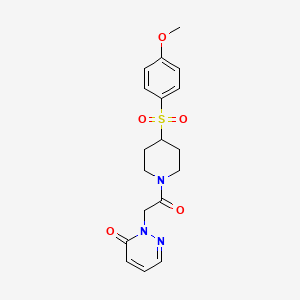
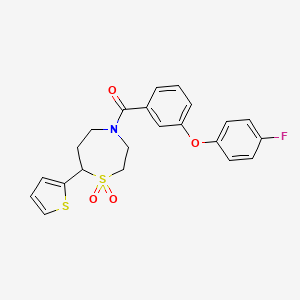
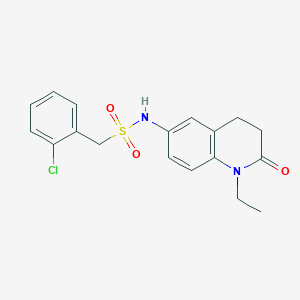
![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)
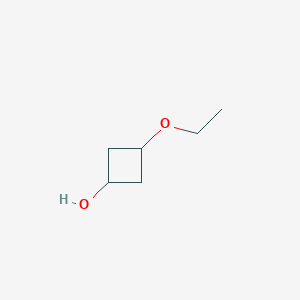
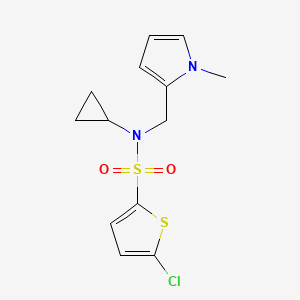
![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)
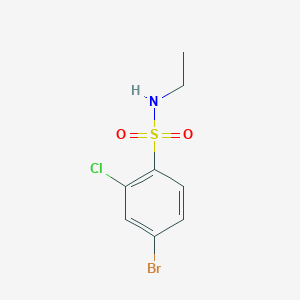
![N-(2,4-difluorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969045.png)
